molecular formula C9H12O3 B158936 Ethyl 2-furanpropionate CAS No. 10031-90-0

Ethyl 2-furanpropionate

Cat. No. B158936
CAS RN: 10031-90-0
M. Wt: 168.19 g/mol
InChI Key: OWIWZQQFSTZZIG-UHFFFAOYSA-N
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Patent
US07737149B2

Procedure details

A cis/trans mixture of ethyl (E)-3-(2-furyl)prop-2-enoate (15.5 g, 93.27 mmol, 1 eq) was stirred in ethanol (120 ml) containing 10% palladium on charcoal (775 mg, 5% by w). The reaction mixture was stirred under hydrogen for 4 h. A further quantity of 10% Pd/C (775 mg, 5% by w) was added. The reaction was stirred under hydrogen for an additional 95 mins. The reaction was filtered and evaporated under reduced pressure. The crude product was purified by silica column chromatography eluting with 20% ethyl acetate in hexanes. The desired fractions were evaporated under reduced pressure and ethyl 3-(2-furyl)propanoate was obtained as a clear oil (3.69 g, 24% yield).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
775 mg
Type
catalyst
Reaction Step Three
Name
Quantity
775 mg
Type
catalyst
Reaction Step Four
Name
Yield
24%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1/[CH:6]=[CH:7]/[C:8]([O:10][CH2:11][CH3:12])=[O:9]>C(O)C.[Pd]>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
O1C(=CC=C1)/C=C/C(=O)OCC
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
775 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
775 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under hydrogen for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred under hydrogen for an additional 95 mins
Duration
95 min
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica column chromatography
WASH
Type
WASH
Details
eluting with 20% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
The desired fractions were evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1C(=CC=C1)CCC(=O)OCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.69 g
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.